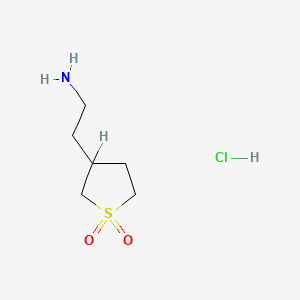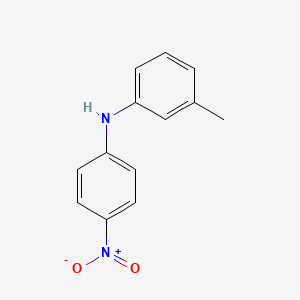amine hydrobromide CAS No. 1609400-18-1](/img/structure/B1652800.png)
[2-(4-Fluorophenyl)ethyl](4-nitrobenzyl)amine hydrobromide
Overview
Description
“2-(4-Fluorophenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609404-20-7 . It has a molecular weight of 355.21 . It is also known as FNE.
Molecular Structure Analysis
The InChI code for this compound is1S/C15H15FN2O2.BrH/c16-14-5-1-12(2-6-14)9-10-17-11-13-3-7-15(8-4-13)18(19)20;/h1-8,17H,9-11H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current data.Scientific Research Applications
Synthesis and Characterization
The compound "2-(4-Fluorophenyl)ethylamine hydrobromide" has been synthesized and characterized for its chemical properties and structure. Research has focused on methods of synthesis, including reaction conditions and purification techniques to obtain high-purity samples for further investigation.
Biological Activity Studies
Studies have explored the biological activity of "2-(4-Fluorophenyl)ethylamine hydrobromide" in various experimental settings. These studies have investigated its potential pharmacological effects, including interactions with biological targets, receptor binding affinity, and physiological responses. Results from these studies contribute to understanding its mechanism of action and potential applications in biomedical research.
Medicinal Chemistry Applications
The compound has been investigated for its potential applications in medicinal chemistry, including drug discovery and development. Research in this area has focused on its chemical structure-activity relationships (SAR) to design analogs with improved potency, selectivity, and pharmacokinetic properties. These studies aim to identify lead compounds for the treatment of various diseases and disorders.
Neurochemical Research
Neurochemical studies have explored the effects of "2-(4-Fluorophenyl)ethylamine hydrobromide" on neuronal function and neurotransmission. Research in this area includes investigations into its modulatory effects on neurotransmitter systems, synaptic transmission, and neuronal signaling pathways. Understanding its impact on brain function provides insights into potential therapeutic applications for neurological disorders.
Chemical Biology Investigations
The compound has been utilized in chemical biology research to probe biological systems and elucidate molecular mechanisms. Studies have employed it as a chemical tool to manipulate cellular processes, investigate protein-ligand interactions, and modulate biological pathways. These investigations contribute to advancing our understanding of cellular biology and disease pathogenesis.
Mechanism of Action
The mechanism of action for this compound is not specified in the available data. It’s potential for various fields of research and industry has been noted.
Safety and Hazards
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(4-nitrophenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2.BrH/c16-14-5-1-12(2-6-14)9-10-17-11-13-3-7-15(8-4-13)18(19)20;/h1-8,17H,9-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCXOTPSUGANKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNCC2=CC=C(C=C2)[N+](=O)[O-])F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-18-1 | |
| Record name | Benzeneethanamine, 4-fluoro-N-[(4-nitrophenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrole-2,5-dione, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1652719.png)
![3-amino-1-(4-nitrophenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1652720.png)






![(Z)-4-[(2E)-2-[(4-Bromophenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1652733.png)
![3-[1-(3,4-Dihydro-2H-chromene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1652737.png)
![3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide](/img/structure/B1652738.png)

![2,6-Bis(oxiran-2-ylmethyl)-1,5-diphenyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione](/img/structure/B1652740.png)
